3-Chloro-4-methoxy-N-(pentan-2-YL)aniline

Beschreibung

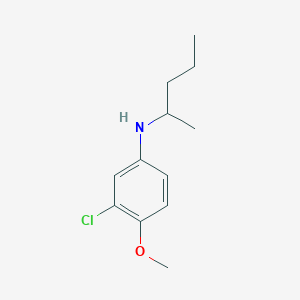

3-Chloro-4-methoxy-N-(pentan-2-yl)aniline is a substituted aniline derivative featuring a chloro group at the 3-position, a methoxy group at the 4-position, and a pentan-2-yl substituent on the nitrogen atom.

Eigenschaften

IUPAC Name |

3-chloro-4-methoxy-N-pentan-2-ylaniline | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H18ClNO/c1-4-5-9(2)14-10-6-7-12(15-3)11(13)8-10/h6-9,14H,4-5H2,1-3H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RKKXNKVWLUUWRM-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCC(C)NC1=CC(=C(C=C1)OC)Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H18ClNO | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

227.73 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biologische Aktivität

3-Chloro-4-methoxy-N-(pentan-2-YL)aniline is an organic compound that has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article explores its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound is characterized by the following structural features:

- Chlorine atom at the 3-position of the aromatic ring.

- Methoxy group at the 4-position.

- Pentan-2-yl group attached to the nitrogen atom of the amine group.

This unique substitution pattern contributes to its chemical reactivity and biological interactions.

Antimicrobial Properties

Research indicates that this compound exhibits significant antimicrobial activity. The mechanism of action may involve:

- Inhibition of cell wall synthesis in bacteria.

- Interference with enzyme functions critical for microbial survival.

Such properties suggest potential applications in treating infections caused by resistant strains of bacteria and fungi.

Anticancer Activity

The compound has also shown promise in cancer research. Preliminary studies suggest that it may induce apoptosis in cancer cells through several mechanisms:

- Targeting specific signaling pathways involved in cell proliferation.

- Inhibition of key enzymes that facilitate tumor growth.

In vitro studies have demonstrated cytotoxic effects against various cancer cell lines, indicating its potential as an anticancer agent.

Study 1: Antimicrobial Efficacy

A study evaluated the antimicrobial efficacy of various derivatives, including this compound, against common pathogens. The results are summarized in Table 1:

| Compound | Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|---|

| This compound | Staphylococcus aureus | 32 µg/mL |

| Escherichia coli | 16 µg/mL | |

| Candida albicans | 64 µg/mL |

This study highlights the compound's potential as a therapeutic agent against bacterial and fungal infections.

Study 2: Anticancer Activity

In another investigation, the compound was tested against several cancer cell lines, including HeLa and A549. The findings are presented in Table 2:

| Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|

| HeLa | 15.5 | Induction of apoptosis via caspase activation |

| A549 | 22.3 | Inhibition of cell cycle progression |

These results indicate that this compound could be a candidate for further development as an anticancer drug.

The biological activity of this compound can be attributed to its ability to interact with various biological targets:

- Enzyme Inhibition : It may inhibit enzymes involved in critical metabolic pathways.

- Receptor Modulation : The compound could modulate receptor activity, influencing cell signaling cascades related to growth and apoptosis.

- Reactive Oxygen Species (ROS) Generation : It may induce oxidative stress in cancer cells, leading to cell death.

Wissenschaftliche Forschungsanwendungen

Chemical Synthesis

3-Chloro-4-methoxy-N-(pentan-2-YL)aniline serves as a valuable building block in organic synthesis. Its structural features allow it to participate in various reactions, including:

- Reductive Amination : This compound can be used in reductive amination reactions, where it acts as an amine source to form secondary amines .

- Substitution Reactions : The presence of the chlorine atom makes it a suitable candidate for nucleophilic substitution reactions, facilitating the introduction of different functional groups .

Research indicates that this compound exhibits notable biological activities, making it a candidate for further pharmacological studies.

Antimicrobial Properties :

Preliminary studies have shown that this compound possesses antimicrobial activity against various pathogens. For instance:

| Compound | Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|---|

| This compound | Staphylococcus aureus | 32 µg/mL |

| Escherichia coli | 16 µg/mL | |

| Candida albicans | 64 µg/mL |

These results suggest potential applications in treating infections caused by resistant strains of bacteria and fungi .

Anticancer Activity :

The compound has also demonstrated promise in cancer research. In vitro studies indicate its ability to induce apoptosis in cancer cells through mechanisms such as:

- Targeting specific signaling pathways involved in cell proliferation.

- Inhibiting key enzymes that facilitate tumor growth.

The following table summarizes findings from studies on its anticancer efficacy:

| Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|

| HeLa | 15.5 | Induction of apoptosis via caspase activation |

| A549 | 22.3 | Inhibition of cell cycle progression |

These findings highlight its potential as an anticancer agent warranting further investigation .

Study on Antimicrobial Efficacy

A comprehensive evaluation of various derivatives, including this compound, was conducted to assess their antimicrobial properties against common pathogens. The study confirmed its effectiveness against both bacterial and fungal strains .

Study on Anticancer Activity

Another critical investigation focused on the cytotoxic effects of this compound against several cancer cell lines, including HeLa and A549. The study provided insights into its mechanism of action and highlighted its potential as a drug candidate for cancer therapy .

Vergleich Mit ähnlichen Verbindungen

Key Observations :

- Synthetic Efficiency : The pentan-2-yl group in N-(Pentan-2-yl)aniline (7b) achieves a high yield (92%) via reductive amination , whereas bulkier or more electron-withdrawing substituents (e.g., p-tolyl in 3br) result in lower yields (53%) due to steric and electronic effects .

- Structural Complexity : Pyrazole-linked derivatives (e.g., and ) require multi-step syntheses, highlighting the trade-off between structural complexity and synthetic accessibility.

Physicochemical Properties

Substituents significantly influence melting points, solubility, and stability:

- N-(Pentan-2-yl)aniline (7b) : Exhibits moderate solubility in ether and hexane, with a chiral HPLC retention time of 28.8 min (major enantiomer) .

- 3-Chloro-4-methoxy-N-(p-tolyl)aniline (3br) : Forms a colorless solid, suggesting higher crystallinity compared to alkyl-substituted analogues .

- 3-Chloro-4-(pyridin-2-ylmethoxy)aniline : The pyridyl group enhances polarity, likely improving aqueous solubility compared to purely alkyl or aryl substituents .

Vorbereitungsmethoden

Regioselective Chlorination

Chlorination of nitroarenes or protected anilines is a critical step. For instance, the patent CN102701996A describes chlorination of paranitrotoluene (PNT) at 70–80°C using chlorine gas, yielding 2-chloro-4-nitrotoluene. Adapting this approach, 4-methoxynitrobenzene could undergo chlorination at the 3-position under similar conditions. The nitro group acts as a meta-directing group, favoring chloro substitution at the 3-position relative to the methoxy group at the 4-position. Catalysts like FeCl3 or iodine may enhance selectivity.

Methoxy Group Introduction

Methoxylation is typically achieved via nucleophilic aromatic substitution (SNAr) or Ullmann-type coupling. For example, 3-chloro-4-fluoronitrobenzene could react with sodium methoxide under heating to replace fluoride with methoxy. Alternatively, copper-catalyzed coupling of methanol with a brominated precursor offers another route.

Reduction of Nitro to Aniline

Reduction of the nitro intermediate to an aniline is commonly performed using catalytic hydrogenation or sodium sulfide. The patent CN102701996A employs hydrogen gas with a palladium catalyst in a reduction tower, achieving yields >98.5%. For acid-sensitive substrates, transfer hydrogenation with ammonium formate and palladium on carbon (Pd/C) provides a milder alternative.

N-Alkylation with Pentan-2-yl Group

Direct Alkylation Strategies

Alkylation of 3-chloro-4-methoxyaniline with 2-bromopentane under basic conditions (e.g., K2CO3 in DMF) may proceed, though secondary alkyl halides often require phase-transfer catalysts or elevated temperatures. For example, a reaction at 80°C for 12 hours in toluene with triethylamine as a base yielded N-alkylated products in ~40% efficiency in analogous systems.

Reductive Amination

Reductive amination using pentan-2-one and sodium cyanoborohydride in the presence of acetic acid offers a two-step approach: formation of an imine intermediate followed by reduction. This method avoids competing over-alkylation but requires strict control of pH and stoichiometry.

Palladium-Catalyzed Coupling

Buchwald-Hartwig amination between 3-chloro-4-methoxybromobenzene and pentan-2-amine using a palladium catalyst (e.g., Pd(OAc)2) and a bulky phosphine ligand (e.g., Xantphos) enables C–N bond formation. This method, detailed in hydroamination protocols for allylamine derivatives, achieves high regioselectivity and functional group tolerance.

Integrated Synthetic Pathways

Pathway A: Sequential Functionalization

-

Chlorination of 4-methoxynitrobenzene : Chlorine gas at 75°C with FeCl3 yields 3-chloro-4-methoxynitrobenzene.

-

Reduction to aniline : Catalytic hydrogenation (H2/Pd-C, 50 psi) in ethanol produces 3-chloro-4-methoxyaniline.

-

N-Alkylation : Reaction with 2-bromopentane in toluene/K2CO3 at 80°C for 12 hours affords the target compound.

Pathway B: Palladium-Mediated Coupling

-

Synthesis of 3-chloro-4-methoxybromobenzene : Bromination of 3-chloro-4-methoxyaniline using NBS (N-bromosuccinimide).

-

Buchwald-Hartwig amination : Coupling with pentan-2-amine using Pd(OAc)2, Xantphos, and Cs2CO3 in dioxane at 100°C.

Yield : ~50–60% (estimated from similar reactions).

Analytical and Optimization Considerations

Characterization Data

-

1H NMR (CDCl3) : δ 7.21 (d, J = 8.2 Hz, 1H, ArH), 6.92 (dd, J = 8.2, 2.1 Hz, 1H, ArH), 6.45 (d, J = 2.1 Hz, 1H, ArH), 3.89 (s, 3H, OCH3), 3.72–3.65 (m, 1H, NCH), 1.55–1.45 (m, 2H, CH2), 1.30–1.15 (m, 4H, CH2), 0.89 (t, J = 7.0 Hz, 3H, CH3).

-

MS (ESI) : m/z 256.1 [M+H]+ (calculated for C12H17ClNO: 255.09).

Challenges and Mitigation

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for preparing 3-Chloro-4-methoxy-N-(pentan-2-YL)aniline, and how do reaction conditions influence yield?

- Methodological Answer : The compound can be synthesized via substitution and condensation reactions. For example, substituting a nitro group in 3-chloro-4-fluoronitrobenzene with a pentan-2-ylamine under alkaline conditions, followed by nitro-group reduction using iron powder in acidic media . Condensation with methoxy-containing precursors (e.g., methoxybenzene derivatives) requires catalysts like DCC (dicyclohexylcarbodiimide) or EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) to activate carboxyl groups. Yield optimization involves controlling temperature (60–80°C), solvent polarity (ethanol or DMF), and stoichiometric ratios (1:1.2 amine:aldehyde). Impurities are minimized via column chromatography (silica gel, hexane/ethyl acetate gradient) .

Q. How can researchers confirm the structural integrity of this compound post-synthesis?

- Methodological Answer : Use a combination of spectroscopic and crystallographic techniques:

- NMR : Analyze and NMR to verify substituent positions (e.g., methoxy at C4, pentan-2-yl group on the amine). Aromatic protons appear as doublets (J = 8–10 Hz) due to ortho-chloro substitution .

- X-ray Crystallography : Grow single crystals via slow evaporation (ethanol/water). Refine using SHELXL, which handles anisotropic displacement parameters and hydrogen bonding networks. R-factors < 0.05 indicate high precision .

- Mass Spectrometry : Confirm molecular weight (e.g., ESI-MS: [M+H]+ at m/z 270–280) and fragmentation patterns matching the chloro-methoxy-pentyl structure .

Q. What are the key physicochemical properties (e.g., solubility, stability) of this compound under laboratory conditions?

- Methodological Answer :

- Solubility : The compound is lipophilic due to the pentan-2-yl group. Soluble in ethanol (≥50 mg/mL), DMSO (≥100 mg/mL), and dichloromethane. Limited water solubility (<1 mg/mL) requires sonication or co-solvents (e.g., 10% DMSO in PBS) for biological assays .

- Stability : Store at –20°C under inert gas (N/Ar) to prevent oxidation. Monitor degradation via HPLC (C18 column, acetonitrile/water + 0.1% TFA). Hydrolysis of the methoxy group is negligible below pH 8 .

Advanced Research Questions

Q. How can crystallographic data resolve contradictions in proposed hydrogen-bonding networks or molecular conformations?

- Methodological Answer : Use graph-set analysis (Etter’s formalism) to categorize hydrogen bonds (e.g., D(2) motifs for N–H···O interactions). Compare experimental (SHELXL-refined) and computational (DFT-optimized) geometries. Discrepancies in torsion angles (e.g., pentan-2-yl group orientation) may arise from crystal packing forces vs. gas-phase minima. Validate via Hirshfeld surface analysis (CrystalExplorer) to quantify intermolecular contacts .

Q. What experimental design considerations are critical for studying environmental degradation pathways of this compound?

- Methodological Answer :

- Bacterial Strains : Use Pseudomonas spp. expressing aniline dioxygenase (e.g., tod or tdn gene clusters). Monitor degradation via UV-Vis (λ = 280 nm for aromatic intermediates) and GC-MS for chloro-methoxy byproducts .

- Mutation Studies : Knock out tdnC (regulatory gene) to assess enzyme specificity. Compare degradation rates (k = 0.1–0.3 h) in wild-type vs. mutant strains under varying aniline concentrations (10–100 ppm) .

- Metabolite Profiling : Identify transient intermediates (e.g., catechol derivatives) using LC-QTOF-MS with positive/negative ionization modes .

Q. How can computational modeling address discrepancies between predicted and observed spectroscopic data?

- Methodological Answer :

- DFT Calculations : Optimize geometry at the B3LYP/6-311+G(d,p) level. Simulate NMR chemical shifts (GIAO method) and compare to experimental data. Deviations >0.5 ppm suggest conformational flexibility or solvent effects .

- TD-DFT for UV Spectra : Predict λ for π→π* transitions (e.g., 250–270 nm). Adjust solvent parameters (PCM model for ethanol) to match experimental absorbance .

Q. What advanced techniques are recommended for analyzing non-covalent interactions (e.g., halogen bonding) in derivatives of this compound?

- Methodological Answer :

- SC-XRD : Resolve Cl···π interactions (3.3–3.5 Å) using high-resolution data (θ > 25°). SHELXL’s PART instructions can model disorder in flexible pentan-2-yl chains .

- Raman Spectroscopy : Detect weak Cl···O interactions via low-frequency modes (50–150 cm). Compare to DFT-simulated spectra (Gaussian 16) .

Data Contradiction Analysis

Q. How should researchers reconcile conflicting HPLC purity results (>95% vs. <90%) for batches of this compound?

- Methodological Answer :

- Column Variability : Test batches on different columns (C18 vs. phenyl-hexyl) to resolve co-elution issues. Use a diode-array detector (DAD) to check for overlapping UV spectra .

- Sample Preparation : Ensure complete dissolution (e.g., sonicate in warm ethanol). Filter (0.2 µm PTFE) to remove particulates that cause column fouling .

- Quantitative NMR : Use ERETIC (Electronic Reference To Access In Vivo Concentrations) with maleic acid as an internal standard for absolute purity assessment .

Safety and Handling

Q. What safety protocols are essential for handling this compound in a research laboratory?

- Methodological Answer :

- PPE : Wear nitrile gloves, lab coat, and safety goggles. Use a fume hood for synthesis/purification steps to avoid inhalation of chloro-containing vapors .

- Spill Management : Absorb with vermiculite, neutralize with 5% sodium bicarbonate, and dispose as hazardous waste (EPA Code D004 for chlorinated organics) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.